molecular formula C10H7Cl2NO B8542332 4,7-dichloro-2-methoxyquinoline

4,7-dichloro-2-methoxyquinoline

Cat. No.: B8542332
M. Wt: 228.07 g/mol
InChI Key: YKCJMRBCXAWAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dichloro-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions and a methoxy group at the 2 position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-2-methoxyquinoline typically involves the reaction of 2-methoxyaniline with 4,7-dichloroquinoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4,7-dichloro-2-methoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group at the 2 position can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

4,7-dichloro-2-methoxyquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antimalarial agent.

    Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-dichloro-2-methoxyquinoline involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as topoisomerase and DNA gyrase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The compound also interacts with cellular membranes, leading to increased permeability and disruption of membrane integrity.

Comparison with Similar Compounds

4,7-dichloro-2-methoxyquinoline is unique due to the presence of both methoxy and dichloro substituents on the quinoline ring. Similar compounds include:

    4,7-Dichloroquinoline: Lacks the methoxy group and is primarily used as an intermediate in the synthesis of antimalarial drugs.

    2-Methoxyquinoline: Lacks the chlorine substituents and has different chemical reactivity and biological activity.

    Chloroquine: A well-known antimalarial drug that contains a 4-aminoquinoline structure.

The presence of the methoxy group in this compound enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications compared to its analogs.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

4,7-dichloro-2-methoxyquinoline

InChI

InChI=1S/C10H7Cl2NO/c1-14-10-5-8(12)7-3-2-6(11)4-9(7)13-10/h2-5H,1H3

InChI Key

YKCJMRBCXAWAKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2)Cl)C(=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4,7-trichloroquinoline (150 mg, 0.685 mmol) in toluene (3 mL) was added a suspension of NaOMe (136 mg, 3.4 eq.) in toluene (3 mL). The mixture was refluxed at 130° C. for 24 h. After cooling to r.t. the solid was filtered and the filtrate was evaporated. The residue was dissolved in MeOH and evaporated to afford 2-methoxy-4,7-dichloroquinoline (139 mg) as an off-white solid. To it was added 1-N-Boc piperazine (455 mg, 4.0 eq.). The mixture was heated in a sealed tube at 150° C. for 3 h, additional piperazine (6 eq.) was added and treated with n-BuOH (2 mL). The reaction mixture was heated at the same temperature overnight. Evaporation of solvent under vacuum and flash chromatography on silica gel with AcOEt in hexane affords the corresponding t-butoxy-carbonylpiperazinylquinoline (20 mg), which was treated with TFA:DCM(1:1, 0.4 mL) at rt. for 1 h. Evaporation of the solvents and dilution with DCM and evaporation affords the corresponding unsubstituted piperazine as the TFA salt, which was dissolved in DCM (15 mL), in an ice bath. NEt3 (7 eq.) and 4-fluorophenylisocyanate (9 μl, 1.5 eq.) was added. After stirring at rt. for 3 h, the mixture was diluted with DCM and washed with water, followed by the usual work up. Flash chromatography on silica gel with MeOH in DCM afforded the title compound.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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